
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their nitrogen-based hetero-aromatic ring structure, which makes them significant in the synthesis and development of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dibromo-1-ethenyl-1H-pyrazole with cyanogen bromide in the presence of a base. The reaction conditions often require a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination of the pyrazole ring followed by the introduction of the ethenyl and carbonitrile groups. The reaction conditions are optimized to ensure high yield and purity of the final product, often involving the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substituted Pyrazoles: Formed by replacing bromine atoms with other functional groups.
Epoxides and Alkanes: Resulting from the oxidation or reduction of the ethenyl group.
Cyclized Products: Formed by intramolecular reactions involving the nitrile group.
Applications De Recherche Scientifique
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1-ethenyl-1H-pyrazole-5-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of an ethenyl group.
3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbonitrile: Similar structure but with a phenyl group instead of an ethenyl group.
Uniqueness
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
923035-94-3 |
|---|---|
Formule moléculaire |
C6H3Br2N3 |
Poids moléculaire |
276.92 g/mol |
Nom IUPAC |
4,5-dibromo-2-ethenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H3Br2N3/c1-2-11-4(3-9)5(7)6(8)10-11/h2H,1H2 |
Clé InChI |
YYFVYWLFZVRTAK-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(=C(C(=N1)Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
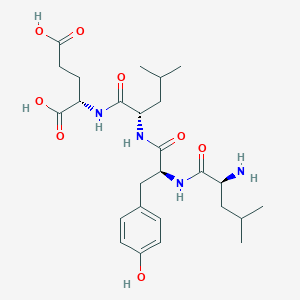
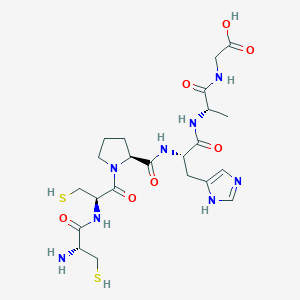
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)

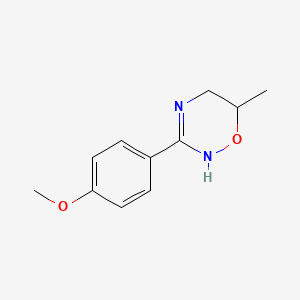
![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)

![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
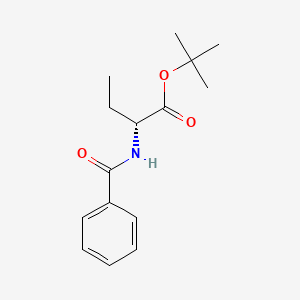
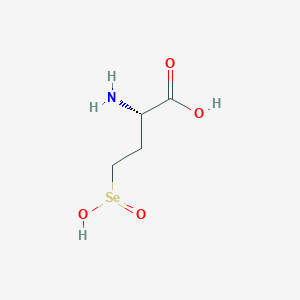
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
